

Application Notes and Protocols: Ethyl Hydrogen Carbonate in Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl hydrogen carbonate*

Cat. No.: *B1194627*

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Introduction

Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a valuable reagent in organic synthesis, primarily utilized as an ethoxycarbonylating and carboxylating agent. Due to its inherent instability, it is often generated *in situ* or used in the form of its more stable salts, such as potassium ethyl carbonate. These reagents provide a milder and often more selective alternative to harsher reagents like ethyl chloroformate. This document provides detailed application notes and experimental protocols for the use of **ethyl hydrogen carbonate** and its derivatives in key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **ethyl hydrogen carbonate** (monoethyl carbonate) is provided in the table below. This data is essential for safe handling and for planning synthetic procedures.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ O ₃	[1]
Molecular Weight	90.08 g/mol	[1]
Appearance	Liquid	[1]
Melting Point	-61 °C	[1]
Boiling Point	159-161.5 °C	[2]
CAS Number	13932-53-1	[1] [2]

Safety and Handling

Ethyl hydrogen carbonate and its precursors should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[\[3\]](#) All esterification and carboxylation reactions should be conducted with appropriate safety precautions in place.[\[4\]](#)[\[5\]](#) [\[6\]](#)[\[7\]](#)

Key Safety Precautions:[\[3\]](#)

- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames, as many organic carbonates and their precursors are flammable.
- In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Applications in Organic Synthesis

Ethyl hydrogen carbonate and its derivatives are versatile reagents for introducing an ethoxycarbonyl group (-COOEt) or a carboxyl group (-COOH) into organic molecules.

Ethoxycarbonylation Reactions

Ethoxycarbonylation is a key transformation for the synthesis of esters, carbamates, and carbonates. **Ethyl hydrogen carbonate** and its salts serve as effective reagents for this purpose.

Potassium ethyl carbonate can be used for the efficient ethoxycarbonylation of phenols to yield aryl ethyl carbonates. This method avoids the use of highly toxic reagents like phosgene.

Experimental Protocol: Ethoxycarbonylation of Phenol using Potassium Ethyl Carbonate

This protocol describes a general procedure for the ethoxycarbonylation of a phenol.

Materials:

- Phenol (1 equivalent)
- Potassium ethyl carbonate (1.2 equivalents)
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of the phenol in DMF, add potassium ethyl carbonate at room temperature.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and pour it into water.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl ethyl carbonate.

Carboxylation Reactions

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. Salts of **ethyl hydrogen carbonate** can act as effective carboxylating agents for various substrates, particularly for electron-rich aromatic compounds.

Alkyl silyl carbonates, which can be considered protected forms of alkyl hydrogen carbonates, have been successfully employed in the carboxylation of (hetero)aromatic C-H bonds.^[8] The reaction proceeds via in situ generation of a carboxylating species.

Table 1: Carboxylation of Heteroarenes using 3-ethylpentan-3-yl triisopropylsilyl carbonate^[8]

Entry	Substrate	Product	Yield (%)
1	Benzothiophene	2-Carboxybenzothiophene	98
2	Methylbenzothiophene	2-Carboxy-3-methylbenzothiophene	95
3	Methoxybenzothiophene	2-Carboxy-3-methoxybenzothiophene	99
4	Benzofuran	2-Carboxybenzofuran	74
5	3-Cyanoindole	2-Carboxy-3-cyanoindole	99

Experimental Protocol: Carboxylation of Benzothiophene[8]

This protocol is adapted from the literature for the carboxylation of a heteroaromatic compound using an alkyl silyl carbonate.

Materials:

- Benzothiophene (1 equivalent)
- 3-ethylpentan-3-yl triisopropylsilyl carbonate (2 equivalents)
- Cesium fluoride (CsF) (2 equivalents)
- 18-crown-6 (2 equivalents)
- 1,3-Dimethyl-2-imidazolidinone (DMI)
- Methyl iodide (MeI)
- Diethyl ether

- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

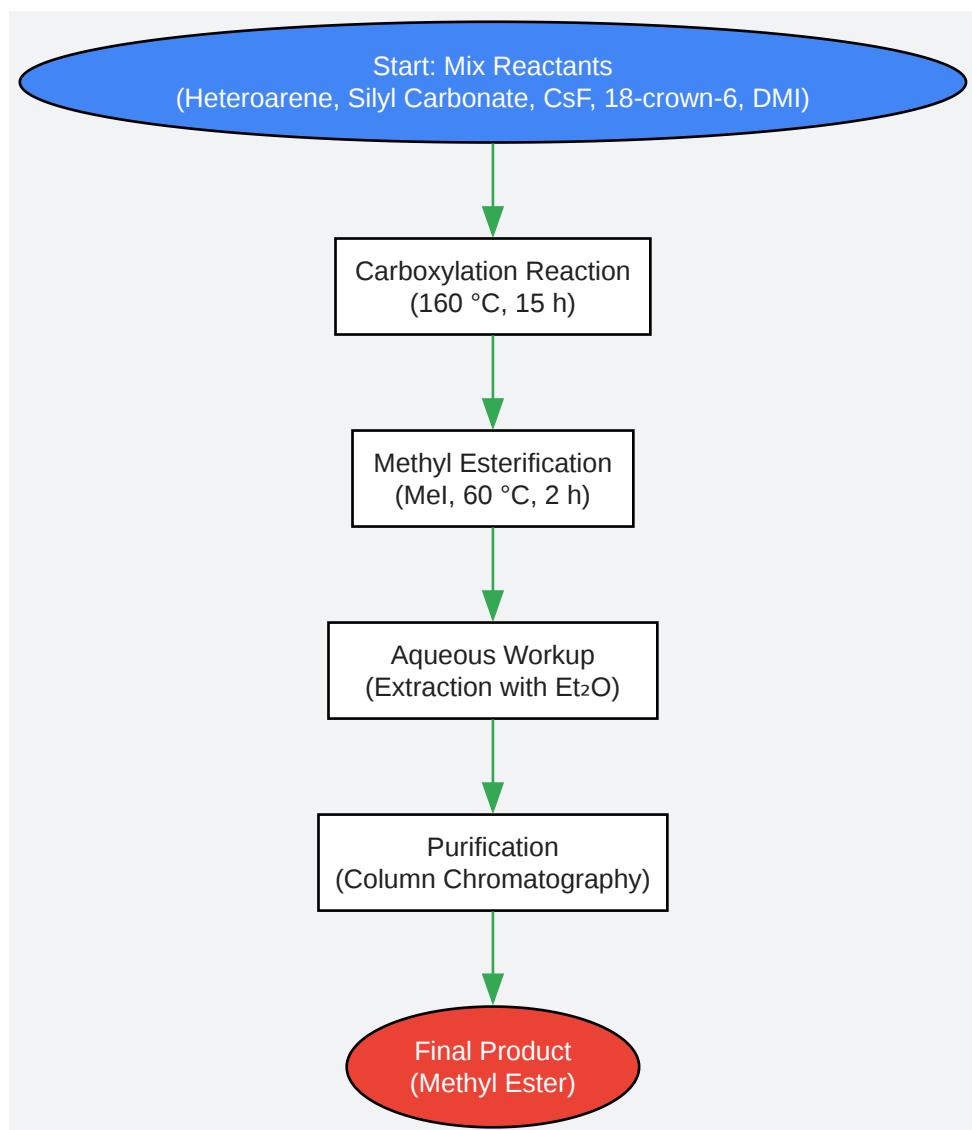
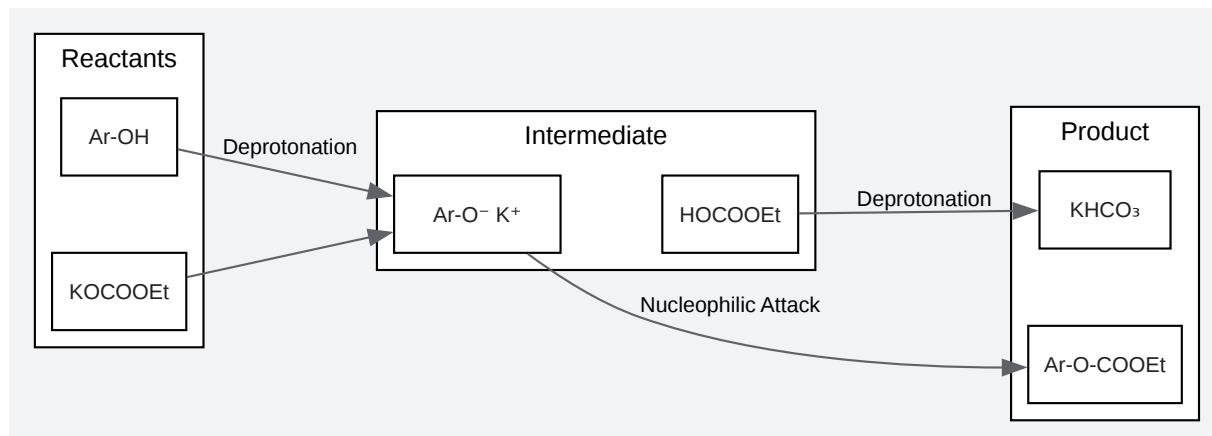
- In a glovebox, combine benzothiophene, 3-ethylpentan-3-yl triisopropylsilyl carbonate, CsF, and 18-crown-6 in a reaction vial.
- Add DMI to the vial, seal it, and heat the mixture at 160 °C for 15 hours.
- Cool the reaction mixture to room temperature.
- Add MeI to the mixture and stir at 60 °C for 2 hours to convert the carboxylate to the methyl ester for easier isolation and analysis.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the corresponding methyl ester.

Reaction Mechanisms and Workflows

Visualizing reaction mechanisms and experimental workflows is crucial for understanding and optimizing synthetic procedures.

Ethoxycarbonylation of a Phenol

The following diagram illustrates the general mechanism for the ethoxycarbonylation of a phenol using potassium ethyl carbonate.



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